5-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1h)-one
Description
5-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridin-2-one core substituted with an amino group at position 5 and a 2-(thiophen-3-yl)ethyl moiety at position 1. The thiophene ring introduces aromaticity and sulfur-based electronic effects, while the ethyl linker modulates steric and conformational properties.
Properties
Molecular Formula |
C11H12N2OS |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
5-amino-1-(2-thiophen-3-ylethyl)pyridin-2-one |
InChI |
InChI=1S/C11H12N2OS/c12-10-1-2-11(14)13(7-10)5-3-9-4-6-15-8-9/h1-2,4,6-8H,3,5,12H2 |
InChI Key |
BAHMIHWKEHIIJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1N)CCC2=CSC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1h)-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene derivative, followed by its coupling with a pyridinone precursor under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiol derivatives .
Scientific Research Applications
5-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1h)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials, such as conductive polymers.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-(thiophen-3-yl)ethyl)pyridin-2(1h)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations and Structural Features
Physicochemical and Electronic Properties (Inferred)
| Property | Target Compound | Methylthiopropyl Analog | Ethoxyethyl Analog |
|---|---|---|---|
| LogP (Estimated) | ~1.8–2.5 (thiophene increases lipophilicity) | ~1.5–2.0 (polar methylthio) | ~0.5–1.2 (hydrophilic ethoxy) |
| Solubility | Moderate in DCM/THF | Higher in polar aprotic solvents | High in water/DMSO |
| Electronic Effects | Thiophene enhances π-conjugation | Methylthio may act as weak electron donor | Ether oxygen withdraws electrons |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
